molecular formula C26H24N2O5 B3001410 3-(4-ethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 887888-13-3

3-(4-ethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B3001410
CAS No.: 887888-13-3
M. Wt: 444.487
InChI Key: UUYMXZLPHGPKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H24N2O5 and its molecular weight is 444.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Enzymes

  • Poly(ADP-ribose) Synthetase Inhibition : Benzamides substituted in the 3-position, similar to the compound , are found to be potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. These include 3-aminobenzamide and 3-methoxybenzamide, which act as competitive inhibitors (Purnell & Whish, 1980).

Chemical Synthesis and Characterization

  • Platinum-Catalyzed Hydroamination : Benzamide, a structurally related compound, reacts with [PtCl2(H2CCH2)]2 and PPh3 in dioxane at 120 °C to yield N-ethylbenzamide. This demonstrates the compound's reactivity in the context of platinum-catalyzed addition to olefins (Wang & Widenhoefer, 2004).
  • Electrochemical Oxidation : Amino-substituted benzamide derivatives exhibit electrochemical oxidation mechanisms which are crucial in understanding their activity as antioxidants. These compounds, including N-(4-aminophenyl)-2-hydroxybenzamide, demonstrate complex, pH-dependent oxidation processes (Jovanović et al., 2020).

Radiopharmaceutical Applications

  • Dopamine Receptor Imaging : Iodobenzamide analogues, including benzofuran derivatives, have been synthesized for potential use in imaging CNS D-2 dopamine receptors. These compounds show specific binding to rat striatal tissue, indicating their potential as imaging agents (Murphy et al., 1990).

Novel Synthesis and Biological Evaluation

  • Synthesis of Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl and benzofuran compounds derived from visnaginone and khellinone have been synthesized. These compounds show promise as COX inhibitors and have displayed significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Dopamine Receptor Ligands

  • Affinity for Dopamine D(3) Receptors : Benzamide derivatives, including benzofuran analogues, have been studied for their affinity to dopamine D(3) receptors. Modifications in these structures have led to the identification of several high-affinity D(3) ligands (Leopoldo et al., 2002).

Cascade Cycloaddition

  • Synthesis of Benzofuran-3-Carboxamides : A novel methodology for the synthesis of naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides via cascade formal [3 + 2] cycloaddition has been developed. This technique is expected to be applicable in synthesizing biologically-active complex molecules (Xia & Lee, 2014).

Properties

IUPAC Name

3-[(4-ethoxybenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-3-31-19-13-9-17(10-14-19)25(29)28-23-21-7-5-6-8-22(21)33-24(23)26(30)27-18-11-15-20(16-12-18)32-4-2/h5-16H,3-4H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYMXZLPHGPKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.